molecular formula C23H30N2O4S B2758820 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide CAS No. 946373-26-8

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide

Cat. No.: B2758820
CAS No.: 946373-26-8
M. Wt: 430.56
InChI Key: PJXNHNDRZMBTRS-UHFFFAOYSA-N
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Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide is a synthetic small molecule characterized by a tetrahydroquinolinone core modified with an isopentyl group at the N1 position and a 4-propoxybenzenesulfonamide substituent at the C6 position. The tetrahydroquinolinone scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to engage in hydrogen bonding, while the sulfonamide moiety enhances solubility and target-binding affinity .

Properties

IUPAC Name

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-4-15-29-20-7-9-21(10-8-20)30(27,28)24-19-6-11-22-18(16-19)5-12-23(26)25(22)14-13-17(2)3/h6-11,16-17,24H,4-5,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXNHNDRZMBTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a tetrahydroquinoline core substituted with a propoxybenzenesulfonamide group, which is known for its diverse biological activities. The presence of the sulfonamide moiety suggests potential antibacterial properties, while the tetrahydroquinoline structure is often associated with various pharmacological effects.

Biological Activities

Research indicates that compounds related to tetrahydroquinolines exhibit a broad spectrum of biological activities, including:

  • Antiviral Activity: Initial studies have shown that tetrahydroquinoline derivatives can possess antiviral properties against strains of human coronaviruses .
  • Antitumor Effects: The structural modifications in tetrahydroquinoline derivatives have been linked to antitumor activity, making them candidates for cancer therapy .
  • Antimicrobial Properties: Sulfonamides are traditionally known for their antibacterial effects, and this compound may similarly inhibit bacterial growth .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
  • Receptor Modulation: It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
  • Signal Transduction Interference: By affecting key signaling pathways, the compound may alter gene expression and cellular responses .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • A study on tetrahydroisoquinoline derivatives demonstrated their potential against human coronaviruses HCoV-229E and HCoV-OC43. The results indicated lower cytotoxicity compared to traditional antiviral drugs like chloroquine .
CompoundIC50 (µM)Selectivity Index
Chloroquine60 ± 310
Hydroxychloroquine66 ± 330
THIQ Derivative280 ± 12>100

This table illustrates the comparative efficacy of THIQ derivatives versus established antiviral agents.

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the tetrahydroquinoline core.
  • Introduction of the propoxy and sulfonamide groups through nucleophilic substitution or coupling reactions.

This synthetic versatility allows for further derivatization to enhance biological activity or selectivity against specific targets .

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound shares structural homology with several reported inhibitors, particularly those targeting proteases such as falcipain-2 (FP-2) and falcipain-3 (FP-3). Key analogues include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Target Enzymes Structural Data Availability Research Stage
Target Compound Tetrahydroquinolinone N1: Isopentyl; C6: 4-propoxybenzenesulfonamide Not Reported Not Reported Not Reported Preclinical (assumed)
QOD Tetrahydroquinolinyl ethyl Ethanediamide linker; benzodioxolyl group ~450 (estimated) FP-2, FP-3 No crystallographic data Preclinical
ICD Indole-carboxamide Biphenyl-4-ylcarbonylamino propyl group ~400 (estimated) FP-2, FP-3 No crystallographic data Preclinical
Baxdrostat Tetrahydroquinolinyl isoquinoline N1: Methyl; C6: 5,6,7,8-tetrahydroisoquinolin-8-yl propionamide 363.45 Not Reported Not Reported Laboratory research only

Key Observations:

  • Molecular Weight: While exact data is unavailable, the sulfonamide group likely increases its molecular weight compared to Baxdrostat (363.45 g/mol), possibly influencing membrane permeability.
  • Structural Data Gaps: Similar to QOD and ICD, the absence of crystallographic or NMR data for the target compound limits structure-activity relationship (SAR) studies .

Mechanistic and Computational Insights

  • QOD and ICD: These dual FP-2/FP-3 inhibitors lack structural data, hindering mechanistic clarity. Molecular dynamics (MD) simulations have been proposed to elucidate their binding modes .
  • Target Compound: If protease inhibition is hypothesized, MD simulations could similarly resolve its interaction dynamics, leveraging computational tools to bypass crystallographic limitations .

Toxicity and Development Status

  • QOD/ICD: No toxicity data or clinical trial progression is reported, highlighting a common hurdle in preclinical development .
  • Target Compound: Its development stage remains unconfirmed but likely parallels QOD/ICD in early preclinical evaluation.

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule can be dissected into two primary intermediates:

  • 1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine (Tetrahydroquinoline core)
  • 4-Propoxybenzenesulfonyl chloride (Sulfonamide precursor)

Coupling these intermediates via sulfonamide bond formation yields the final product.

Synthesis of 1-Isopentyl-2-Oxo-Tetrahydroquinolin-6-Amine

Schiff Base Cyclization with Cinnamic Acid (Method A)

Adapted from tetrahydroquinoline syntheses in sulfonamide derivatives, this method employs a Schiff base intermediate:

Step 1: Schiff Base Formation

  • Reactants : 4-Aminobenzenesulfonamide (1 eq) + Isovaleraldehyde (1 eq)
  • Conditions : Ethanol, reflux (8 h), ice-water quenching
  • Intermediate : N-(1-Isopentylidene)benzenesulfonamide

Step 2: Diels-Alder Cyclization

  • Reactants : Schiff base (1 eq) + Cinnamic acid (0.7 eq)
  • Catalyst : BF₃·Et₂O (3 eq) in toluene, 110°C, 12 h
  • Yield : 58% (crude), 42% after recrystallization (ethanol/water)
Table 1: Optimization of Cyclization Conditions
Parameter Standard Protocol Optimized Protocol Yield Improvement
Catalyst Loading 3 eq BF₃·Et₂O 4 eq BF₃·Et₂O 42% → 51%
Solvent Toluene Xylene 42% → 48%
Reaction Time 12 h 18 h 42% → 45%

Aza-Wittig/Knoevenagel Cascade (Method B)

Drawing from quinoline sulfonamide syntheses, this approach utilizes o-azidobenzaldehyde:

Step 1: Iminophosphorane Formation

  • Reactants : o-Azidobenzaldehyde (1 eq) + PPh₃ (1.2 eq)
  • Conditions : MeCN, 95°C, 6 h

Step 2: Cyclocondensation

  • Reactants : Iminophosphorane (1 eq) + Ethyl acetoacetate (1.5 eq)
  • Base : Piperidine (2 eq), MeCN, 95°C, 12 h
  • Yield : 67% (quinoline core), 54% after isopentyl introduction via alkylation (K₂CO₃, DMF, 80°C)

Synthesis of 4-Propoxybenzenesulfonyl Chloride

Nucleophilic Aromatic Substitution (Method C)

Adapted from propoxysulfonamide syntheses:

Sulfonamide Coupling Strategies

Direct Amination (Method D)

Reactants :

  • 1-Isopentyl-2-oxo-tetrahydroquinolin-6-amine (1 eq)
  • 4-Propoxybenzenesulfonyl chloride (1.1 eq)

Conditions :

  • Solvent : Pyridine (2 eq as base), THF, 0°C → RT, 24 h
  • Workup : Aqueous HCl (1M), extraction with ethyl acetate
  • Yield : 63% (crude), 55% after silica gel chromatography (hexane:EtOAc 3:1)

Mitsunobu Reaction (Method E)

Reactants :

  • 6-Amino-tetrahydroquinoline (1 eq)
  • 4-Propoxybenzenesulfonic acid (1 eq)

Reagents :

  • DIAD (1.5 eq), PPh₃ (1.5 eq), THF, 0°C → RT, 12 h

Yield : 58% (requires pre-activation of sulfonic acid as imidazolide)

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Tetrahydroquinoline Core Synthesis
Method Steps Total Yield (%) Purity (HPLC) Scalability
A 2 42 92 Moderate
B 3 54 89 Low
Table 3: Sulfonamide Coupling Performance
Method Reaction Time (h) Isolated Yield (%) Byproducts Identified
D 24 55 <5% desulfonated
E 12 58 8% phosphine oxides

Critical Challenges and Mitigation Strategies

  • Regioselectivity in Tetrahydroquinoline Alkylation

    • Isopentyl group migration observed during BF₃·Et₂O-catalyzed cyclization. Mitigated by using bulkier Lewis acids (e.g., SnCl₄).
  • Sulfonyl Chloride Hydrolysis

    • 4-Propoxybenzenesulfonyl chloride prone to hydrolysis at >40% humidity. Reactions conducted under N₂ with molecular sieves (3Å).
  • Coupling Reaction Byproducts

    • Desulfonation minimized by maintaining pH >8 during amination (Method D).

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., isopentyl CH2_2 signals at δ 1.4–1.6 ppm, sulfonamide NH at δ 8–9 ppm) .
  • IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm1^{-1}) and sulfonamide (S=O, ~1350/1150 cm1^{-1}) functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ peak at m/z ~428) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection .

How can researchers resolve contradictions in biological activity data across studies involving sulfonamide-containing tetrahydroquinoline derivatives?

Q. Advanced

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., isopentyl vs. ethyl/butyl groups) on target binding using docking studies .
  • Assay Standardization : Ensure consistent experimental conditions (e.g., cell lines, enzyme concentrations) to minimize variability .
  • Meta-Analysis : Pool data from multiple studies to identify trends, focusing on compounds with shared structural motifs (e.g., sulfonamide positioning) .

What computational strategies predict the binding affinity of this compound with potential enzymatic targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., carbonic anhydrase or kinases). Validate with co-crystallized ligand data .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) .
  • Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs to prioritize synthesis .

How does the isopentyl group influence pharmacokinetic properties compared to other alkyl substituents?

Q. Advanced

  • Lipophilicity : Isopentyl’s branched structure increases logP vs. linear chains (e.g., butyl), enhancing membrane permeability but potentially reducing solubility .
  • Metabolic Stability : Evaluate hepatic microsomal clearance rates; bulkier groups like isopentyl may resist CYP450 oxidation better than ethyl .
  • Plasma Protein Binding : Compare using equilibrium dialysis; hydrophobic substituents often increase albumin affinity .

What in vitro assays are recommended for initial biological activity evaluation?

Q. Basic

  • Enzyme Inhibition : Carbonic anhydrase IX/XII assays using stopped-flow spectroscopy .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Anti-inflammatory Activity : COX-2 inhibition ELISA .

What are best practices for analyzing X-ray crystallography data to determine the compound’s 3D structure?

Q. Advanced

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.2 Å) datasets .
  • Structure Solution : Employ SHELXT for phase problem resolution via intrinsic phasing .
  • Refinement : Iterative cycles in SHELXL with restraints for disordered isopentyl groups .
  • Validation : Check using checkCIF/PLATON for geometric outliers .

How can researchers design experiments to investigate metabolic stability in hepatic microsomes?

Q. Advanced

  • Incubation Conditions : Use human liver microsomes (0.5 mg/mL), NADPH regeneration system, and LC-MS/MS quantification .
  • Half-Life Calculation : Monitor parent compound depletion over 60 minutes; calculate t1/2_{1/2} using first-order kinetics .
  • Metabolite ID : High-resolution LC-MS/MS with fragmentation patterns (e.g., oxidation at isopentyl) .

What parameters are critical during scale-up synthesis for preclinical studies?

Q. Basic

  • Solvent Selection : Replace DMF with greener solvents (e.g., 2-MeTHF) for large-scale reactions .
  • Purification : Optimize column chromatography (e.g., flash chromatography) or recrystallization (e.g., ethanol/water) .
  • Process Analytical Technology (PAT) : Implement in-line FTIR for real-time reaction monitoring .

How to assess the compound’s selectivity profile against related biological targets?

Q. Advanced

  • Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .
  • CRISPR-Cas9 Knockout Models : Validate specificity using cells lacking the putative target .

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